![molecular formula C18H17F4NO3 B2946280 2-(3-fluorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide CAS No. 1105211-60-6](/img/structure/B2946280.png)
2-(3-fluorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide
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Description
2-(3-fluorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide, also known as GW501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was first developed by GlaxoSmithKline in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it gained popularity among athletes and bodybuilders due to its ability to enhance endurance and fat burning capabilities.
Scientific Research Applications
Pharmacokinetics and Metabolism
Studies on compounds similar to "2-(3-fluorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide" have explored their pharmacokinetic properties and metabolic profiles. For instance, the pharmacokinetics and metabolism of S-1, a selective androgen receptor modulator (SARM), were examined in rats to understand its absorption, distribution, metabolism, and excretion (ADME) processes (Wu et al., 2006). This study provides a comprehensive analysis of the compound's low clearance, moderate volume of distribution, and identification of numerous metabolites, offering insights into its pharmacokinetic characteristics vital for preclinical development.
Photoreaction Studies
Research on the photoreactions of compounds like flutamide in different solvents offers insights into their stability and reactivity under UV light, which is crucial for understanding their behavior in various environmental and biological contexts (Watanabe et al., 2015). These studies shed light on how structural modifications can influence photostability, a key factor in drug design and environmental chemistry.
Synthesis and Characterization of Novel Compounds
The synthesis of new amide compounds by reacting tryptamine with flurbiprofen demonstrates the chemical versatility of propionamide derivatives. These efforts lead to the creation of compounds with potential applications in treating diseases like SARS-CoV-2 (Manolov et al., 2020). This research highlights the ongoing search for novel therapeutic agents through the strategic modification of existing molecules.
Antibacterial and Antifungal Agents
The development of new thiourea derivatives showcases the exploration of propionamide derivatives for antimicrobial applications. These compounds, characterized by their interaction with bacterial cells, demonstrate significant potential as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011). This area of research is critical for addressing the growing concern of antibiotic resistance and the need for new antimicrobial strategies.
properties
IUPAC Name |
2-(3-fluorophenoxy)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4NO3/c1-12(26-16-7-3-5-14(19)11-16)17(24)23-8-9-25-15-6-2-4-13(10-15)18(20,21)22/h2-7,10-12H,8-9H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRXICXYGYHAHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC1=CC=CC(=C1)C(F)(F)F)OC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide |
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